Comparative Physicochemical Profile: Lipophilicity (LogP) vs. 1-Ethyl-1H-pyrazol-4-amine
The introduction of a 5-cyclopropyl group to the 1-ethyl-1H-pyrazol-4-amine scaffold significantly increases lipophilicity. The target compound, 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine, has a computed LogP (XLogP3-AA) of 0.4, whereas the unsubstituted analog, 1-ethyl-1H-pyrazol-4-amine, has a computed LogP of -0.1 [1]. This represents a calculated difference of ΔLogP = +0.5, indicating a measurable increase in hydrophobicity. This shift can directly impact membrane permeability and solubility, key factors in early-stage drug candidate profiling [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 0.4 (XLogP3-AA) |
| Comparator Or Baseline | 1-ethyl-1H-pyrazol-4-amine (LogP = -0.1, XLogP3-AA) |
| Quantified Difference | ΔLogP = +0.5 |
| Conditions | Computed property using XLogP3 3.0 (PubChem release 2025.04.14 for comparator) and XLogP3 3.0 (PubChem release 2021.05.07 for target). |
Why This Matters
This quantifiable difference in lipophilicity justifies the selection of this specific building block over its simpler analog in structure-activity relationship (SAR) studies aimed at tuning ADME properties.
- [1] PubChem. (2025). Compound Summary for CID 66442638, 5-cyclopropyl-1-ethyl-1H-pyrazol-4-amine, and CID 7018640, 1-ethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 7018640, 1-ethyl-1H-pyrazol-4-amine. National Center for Biotechnology Information. View Source
